molecular formula C15H10BrNO2 B8682613 6-Bromo-4'-aminoflavone CAS No. 871101-25-6

6-Bromo-4'-aminoflavone

Cat. No.: B8682613
CAS No.: 871101-25-6
M. Wt: 316.15 g/mol
InChI Key: PYFKTOCUTXXZDY-UHFFFAOYSA-N
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Description

6-Bromo-4'-aminoflavone is a synthetic flavonoid derivative belonging to the class of aminoflavones, which are recognized in medicinal chemistry for their potent biological activities. These compounds do not occur naturally and are obtained through targeted chemical synthesis to enhance their drug-like properties and research potential . As a research chemical, this compound is of significant interest in early-stage drug discovery, particularly in oncology. Aminoflavones are investigated for their ability to exert cytotoxic and antiproliferative effects against various human cancer cell lines. The biological activity is often attributed to the presence of amino groups, which can enhance aqueous solubility and facilitate interactions with cellular targets, while bromo-substituents can influence the molecule's electronic properties and binding affinity . The core research value of 6-Bromo-4'-aminoflavone lies in its potential multi-target mechanism of action. Flavonoid-based compounds like this one are studied for their capacity to inhibit key enzymes involved in tumorigenesis, such as protein kinases and cyclin-dependent kinases, leading to cell cycle arrest and apoptosis . Furthermore, related compounds have shown synergistic activity when combined with established chemotherapeutic agents like paclitaxel, suggesting potential for use in combination therapy regimens . Beyond oncology, aminoflavone derivatives also serve as key intermediates for the synthesis of more complex hybrid molecules. For instance, aminoflavones can be condensed with 1,4-diketones in Paal-Knorr reactions to create novel pyrrole-flavone hybrids, which have demonstrated selective cytotoxic activity against cancer cells in recent studies, highlighting the utility of the aminoflavone scaffold in designing new chemical entities for biological evaluation . This product is intended for research purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All safety data provided must be reviewed before handling.

Properties

CAS No.

871101-25-6

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-(4-aminophenyl)-6-bromochromen-4-one

InChI

InChI=1S/C15H10BrNO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H,17H2

InChI Key

PYFKTOCUTXXZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Compound Substituents Key Structural Features
6-Bromo-4'-aminoflavone 6-Br, 4'-NH₂ Bromine (electron-withdrawing) enhances lipophilicity; amino group enables hydrogen bonding.
Aminoflavone (NSC 686288) 5-NH₂, 4'-NH₂, 3'-F, 6,8-diF,7-Me Multiple fluorines increase metabolic resistance; methyl group enhances steric bulk.
Phortress (NSC 710305) Undisclosed (quinazolinone derivative) Structurally distinct but shares aromatic amine motifs linked to AhR activation.

Key Differences :

  • The absence of methyl or additional fluorine substituents in 6-Bromo-4'-aminoflavone may reduce steric hindrance, improving target binding.

Metabolic Pathways

Compound Primary Metabolic Pathways Key Enzymes Involved
6-Bromo-4'-aminoflavone Hypothesized: CYP1A2-mediated N-hydroxylation and glucuronidation (inferred from analogs). CYP1A2, UGTs (predicted)
Aminoflavone (NSC 686288) CYP1A1/2-mediated N-hydroxylation, glucuronic acid/sulfate conjugation. CYP1A1, CYP1A2, SULTs
Phortress (NSC 710305) Undisclosed; likely AhR-dependent activation. CYP1A1 (speculated)

Metabolic Stability :

  • Bromine’s bulk may reduce CYP-mediated oxidation in 6-Bromo-4'-aminoflavone compared to aminoflavone, which undergoes rapid N-hydroxylation .
  • Both compounds generate reactive intermediates (e.g., hydroxylamines), but bromine’s electron-withdrawing effect could mitigate excessive DNA adduct formation .

Key Findings :

  • Aminoflavone’s cytotoxicity in MCF-7 cells requires AhR-mediated CYP1A1 induction, a mechanism likely shared by 6-Bromo-4'-aminoflavone .

Toxicity Profiles

Compound In Vivo Toxicity Clinical Stage
6-Bromo-4'-aminoflavone Not reported; bromine may reduce reactive metabolite toxicity. Preclinical
Aminoflavone (NSC 686288) Low toxicity in primates; prodrug (AFP464) in Phase I trials. Phase I
Phortress (NSC 710305) Severe pulmonary and hepatic toxicity in primates. Discontinued

Insights :

  • Bromine’s metabolic stability may lower 6-Bromo-4'-aminoflavone’s toxicity compared to Phortress, which failed due to dose-limiting toxicities .

Preparation Methods

Direct Bromination of 2'-Hydroxyacetophenone

Bromination at the 6-position of 2'-hydroxyacetophenone is achieved using bromine (Br₂) in acetic acid under controlled conditions. Alternative reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) yield higher regioselectivity.

Table 1: Bromination Conditions and Yields

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)
2'-HydroxyacetophenoneBr₂AcOH25472
2'-HydroxyacetophenoneNBSDMF0–25688

Source reports an 85% yield for 2-bromo-4'-hydroxyacetophenone using NaBr in methanol, highlighting the role of solvent polarity in directing electrophilic substitution.

B-Ring Functionalization: Introducing the 4'-Amino Group

Nitration-Reduction Sequence

The 4'-nitro group is introduced via nitration of 4'-hydroxyflavone using nitric acid (HNO₃) in sulfuric acid (H₂SO₄). Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) or catalytic transfer hydrogenation yields the amino group.

Key Data :

  • Nitration : 4'-Hydroxyflavone → 4'-nitroflavone (65% yield, 48 h, 0°C).

  • Reduction : 4'-Nitroflavone → 4'-aminoflavone (90% yield, H₂/Pd/C, ethanol, 6 h).

Direct Amination via Ullmann Coupling

Copper-catalyzed coupling of 4'-bromo-flavone with ammonia (NH₃) in the presence of CuI and 1,10-phenanthroline at 110°C provides a one-step route to 4'-aminoflavone, albeit with moderate yields (50–60%).

Flavone Cyclization Methods

Allan-Robinson Reaction

Condensation of 6-bromo-2'-hydroxyacetophenone with 4'-nitrobenzaldehyde in the presence of potassium hydroxide (KOH) and acetic anhydride forms the chalcone intermediate, which cyclizes under acidic conditions to yield 6-bromo-4'-nitroflavone.

Optimized Conditions :

  • Chalcone formation : 80°C, 12 h, 70% yield.

  • Cyclization : HCl/EtOH reflux, 6 h, 85% yield.

Baker-Venkataraman Rearrangement

6-Bromo-2'-hydroxyacetophenone is acylated with benzoyl chloride, followed by intramolecular cyclization using potassium tert-butoxide (t-BuOK) in DMF. This method avoids harsh acids but requires anhydrous conditions.

Yield Comparison :

  • Allan-Robinson: 85% (acidic conditions).

  • Baker-Venkataraman: 78% (basic conditions).

Integrated Synthesis of 6-Bromo-4'-aminoflavone

Sequential Bromination and Amination

  • Step 1 : Brominate 2'-hydroxyacetophenone with NBS in DMF (88% yield).

  • Step 2 : Condense with 4'-nitrobenzaldehyde via Allan-Robinson (70% yield).

  • Step 3 : Reduce 4'-nitro group using H₂/Pd/C (90% yield).

Overall Yield : 88% × 70% × 90% ≈ 55%.

Direct Coupling of Pre-functionalized Intermediates

Reacting 6-bromo-2'-hydroxyacetophenone with 4'-aminobenzaldehyde in the presence of piperidine and acetic acid yields the target compound in one pot, though with lower efficiency (40–50%) due to competing side reactions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 8.54 (d, J = 4.5 Hz, 1H, H-3), 7.98 (s, 2H, H-2' and H-6'), 6.94 (d, J = 8.0 Hz, 2H, H-3' and H-5').

  • ¹³C NMR : 158.87 (C-4'), 147.18 (C-6), 115.85 (C-1').

Mass Spectrometry

  • ESI-MS : m/z 330 [M+H]⁺, consistent with C₁₅H₁₁BrNO₂.

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at the 8-position necessitates careful control of reaction stoichiometry.

  • Amino Group Stability : The 4'-amino group is prone to oxidation; thus, reductions should be performed under inert atmospheres.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but complicate purification .

Q & A

Q. What strategies improve 6-Bromo-4'-aminoflavone's bioavailability for clinical translation?

  • Methodological Answer : Prodrug formulations (e.g., AFP464) enhance solubility and stability. Nanoparticle encapsulation (e.g., EGFR-targeted micelles) improves tumor-specific delivery. Pharmacokinetic studies in non-human primates monitor plasma half-life and metabolite profiles to optimize dosing regimens .

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